5,5-Dibenzylimidazolidine-2,4-dione, also known as DBI or Cbz-Dbi, is a cyclic urea molecule . It has a molecular weight of 280.33 and is typically available in powder form .
The molecular structure of 5,5-Dibenzylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with two benzyl groups attached at the 5-position . The InChI code for this compound is 1S/C17H16N2O2/c20-15-17 (19-16 (21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2, (H2,18,19,20,21) .
5,5-Dibenzylimidazolidine-2,4-dione is a powder with a melting point of 320-321°C . It has a molecular weight of 280.33 .
5,5-Dibenzylimidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, characterized by its unique bicyclic structure containing two benzyl groups at the 5-position of the imidazolidine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 5,5-dibenzylimidazolidine-2,4-dione typically involves the following steps:
The yield and purity of the synthesized compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
5,5-Dibenzylimidazolidine-2,4-dione participates in several chemical reactions:
These reactions are often monitored using thin-layer chromatography (TLC) to assess progress and purity.
The mechanism of action for 5,5-dibenzylimidazolidine-2,4-dione primarily revolves around its interaction with biological targets:
Quantitative structure-activity relationship (QSAR) studies have been employed to predict its effectiveness based on structural modifications.
These properties are critical for understanding its behavior in biological systems and during synthesis .
5,5-Dibenzylimidazolidine-2,4-dione has several notable applications in scientific research:
Imidazolidine-2,4-dione (hydantoin) derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This heterocyclic core has demonstrated remarkable structural versatility, enabling diverse pharmacological activities. Historically, the unsubstituted hydantoin nucleus first gained prominence with the discovery of phenytoin (5,5-diphenylimidazolidine-2,4-dione) in the early 20th century as a potent anticonvulsant agent [3]. The crystallographic characterization of phenytoin derivatives reveals key structural features: a nearly planar imidazolidine ring with phenyl substituents rotated significantly out-of-plane (dihedral angles of 63.60° and 76.4°), creating a three-dimensional architecture crucial for biological recognition [3].
Synthetic methodologies for hydantoin derivatives have evolved substantially. Classical approaches involve:
Table 1: Synthetic Approaches to Imidazolidinedione Derivatives
Method | Reaction Conditions | Key Intermediates | Application Example |
---|---|---|---|
Bucherer-Bergs | NH₃, (NH₄)₂CO₃, NaCN, ethanol/H₂O | Aldehydes/ketones | 5-Monosubstituted hydantoins |
N-Alkylation | Alkyl halides, K₂CO₃, DMF, reflux | 5,5-Disubstituted hydantoins | 3-(2-Bromoethyl) derivatives [3] |
Knoevenagel Condensation | Aldehydes, piperidine, toluene | 5-Benzylidene intermediates | Anticancer derivatives [2] |
The therapeutic scope of hydantoins has expanded far beyond anticonvulsant activity. Contemporary research has identified derivatives with anticancer, antimicrobial, antiviral (including HIV), and anti-angiogenic properties [3] [2]. This broad pharmacological profile stems from the scaffold's ability to participate in diverse molecular interactions:
The strategic incorporation of dibenzyl groups at the C5 position fundamentally alters the molecular properties and bioactivity profile of the imidazolidine-2,4-dione core. Compared to simpler alkyl substituents, the dibenzyl modification provides:
Enhanced Lipophilicity and Membrane Permeability:The benzyl groups substantially increase the compound's logP value, facilitating passive diffusion across biological membranes. This property is particularly valuable for central nervous system (CNS)-targeted agents and intracellular enzyme inhibitors. The hydrophobic character is evidenced by crystallographic studies showing significant out-of-plane rotation of phenyl rings (dihedral angles >60°), creating an extended hydrophobic surface [3].
Steric Influence on Target Binding:The bulky dibenzyl substituents impose specific conformational constraints that enhance selectivity for certain biological targets. Molecular modeling studies indicate that the spatial orientation of benzyl groups creates a unique steric profile complementary to hydrophobic enzyme pockets. This principle is exemplified in VEGFR-2 inhibitors where bulky hydrophobic substituents occupy allosteric pockets critical for high-affinity binding [2].
Metabolic Stabilization:Benzyl groups at C5 decrease oxidative metabolism compared to phenyl substituents, extending plasma half-life. The benzylic methylene groups undergo slower enzymatic oxidation than the more electron-rich positions in phenyl rings, reducing phase I metabolism.
Table 2: Impact of Hydrophobic Substituents on Bioactivity in Imidazolidinedione Derivatives
Substituent Type | LogP Increase | Target Interaction | Biological Consequence |
---|---|---|---|
5,5-Diphenyl | +3.2 | Hydrophobic pocket occupancy | Anticonvulsant activity [3] |
5-Benzylidene (exocyclic) | +2.8 | Hinge region binding in kinases | VEGFR-2 inhibition [2] |
5,5-Dibenzyl | +4.1 | Enhanced membrane penetration | Improved cellular uptake |
N-Phenylacetamide linker | +1.5 | Spacer domain occupation | Optimized kinase inhibitor positioning [2] |
The dibenzyl configuration specifically enables unique bioactivity profiles through:
Recent studies on structurally analogous thiazolidine-2,4-diones demonstrate that hydrophobic substituents dramatically enhance anticancer activity. Derivatives with chlorobenzylidene groups at C5 exhibited IC₅₀ values as low as 0.60 μM against MCF-7 breast cancer cells through VEGFR-2 inhibition [2]. While 5,5-dibenzylimidazolidine-2,4-dione itself requires further biological characterization, its structural analogs show promising trajectories in drug discovery, particularly in targeting protein kinases and epigenetic regulators where the hydrophobic dibenzyl motif engages allosteric binding sites inaccessible to smaller derivatives.
The synthetic accessibility of 5,5-dibenzylimidazolidine-2,4-dione derivatives via alkylation of hydantoin precursors positions this scaffold as a versatile intermediate for advanced structure-activity relationship studies. The bromoethyl derivative reported in crystallographic studies exemplifies how the core structure can be further functionalized at N3 to introduce additional pharmacophoric elements [3], creating hybrid molecules with multi-target potential.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7